molecular formula C2HBrCl3NO B14679409 N-Bromo-2,2,2-trichloroacetamide CAS No. 35077-12-4

N-Bromo-2,2,2-trichloroacetamide

Cat. No.: B14679409
CAS No.: 35077-12-4
M. Wt: 241.29 g/mol
InChI Key: CVNPHKIIQIIQJL-UHFFFAOYSA-N
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Description

N-Bromo-2,2,2-trichloroacetamide (CAS 35077-12-4), with a molecular weight of 241.29 g/mol and formula C₂HBrCl₃NO, is a halogenated acetamide derivative characterized by a trichloromethyl group and a bromine atom attached to the nitrogen of the acetamide backbone . Halogenated acetamides like this compound are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and in polymer chemistry . Their value stems from the electrophilic halogen atoms, which readily participate in various reactions, including substitution and cross-coupling reactions . One documented preparation method involves the bromination of 2,2,2-trichloroacetamide. A specific protocol describes stirring a suspension of 2,2,2-trichloroacetamide in carbon tetrachloride under reflux while adding bromine dropwise over several hours, yielding the product in over 80% purity after filtration . An alternative method using N-Bromosuccinimide (NBS) as a brominating agent is also applicable, which can be particularly useful for avoiding side reactions in systems with unsaturated bonds . This product is intended for research and development purposes exclusively. It is strictly for use in vitro within controlled laboratory settings and is not meant for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

N-bromo-2,2,2-trichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrCl3NO/c3-7-1(8)2(4,5)6/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNPHKIIQIIQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)NBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506095
Record name N-Bromo-2,2,2-trichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35077-12-4
Record name N-Bromo-2,2,2-trichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Selection

  • Halogenated solvents : Carbon tetrachloride (CCl₄) and chloroform (CHCl₃) are preferred due to their ability to dissolve both the starting material and bromine while minimizing side reactions.
  • Aromatic hydrocarbons : Benzene and alkylated benzenes (e.g., toluene) have been used, though they require longer reaction times compared to halogenated solvents.

Reaction Conditions

  • Temperature : Optimal yields are achieved at 40–100°C. Lower temperatures (e.g., 0–20°C) reduce dibromination but prolong reaction times.
  • Stoichiometry : A 1:1 molar ratio of 2,2,2-trichloroacetamide to Br₂ ensures monobromination. Excess bromine leads to dibrominated byproducts.

Example Protocol
A suspension of 2,2,2-trichloroacetamide (1 mol) in CCl₄ is stirred under reflux while bromine (1 mol) is added dropwise over 6 hours. The solid product is isolated by filtration, yielding this compound in >80% purity.

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS serves as an alternative brominating agent, particularly useful for avoiding electrophilic addition side reactions in unsaturated systems.

Mechanism

  • Initiation : Trace HBr generates Br₂, which undergoes homolysis to produce bromine radicals (Br- ).
  • Propagation : The allylic hydrogen of 2,2,2-trichloroacetamide is abstracted, forming a resonance-stabilized radical intermediate.
  • Termination : Bromine radical recombination yields the monobrominated product.

Advantages Over Molecular Bromine

  • Controlled reactivity : NBS minimizes over-bromination and dibromide formation.
  • Solvent compatibility : Reactions proceed efficiently in dichloromethane or ethers.

Limitations : Lower yields (60–70%) compared to direct bromination methods.

Catalytic Bromination Using Metal Halides

Chromous chloride (CrCl₂) has been employed to promote bromination under mild conditions.

Reaction Setup

  • Catalyst : CrCl₂ (10–20 mol%) in methanol or chloroform.
  • Bromine source : N-Bromoacetamide or N-bromocarbamates.

Key Observations

  • Regioselectivity : CrCl₂ enhances bromination at the acetamide nitrogen over competing sites.
  • Yield optimization : Yields reach 70–85% when using N-bromoacetamide in DMF at 90°C.

Example : Heating a mixture of 2,2,2-trichloroacetamide, N-bromoacetamide, and CrCl₂ in DMF at 90°C for 4 hours affords the product in 82% yield.

Photochemical Bromination

UV light-induced bromination offers a solvent-free pathway with high atom economy.

Procedure

  • Substrates : 2,2,2-Trichloroacetamide and Br₂ are irradiated at 350 nm.
  • Outcome : The reaction completes within 2 hours, yielding 75–90% product.

Mechanism Insights

  • Radical chain process : Photolysis of Br₂ generates Br- , initiating a chain reaction.
  • Side reactions : Competing halogen abstraction by trichloroacetamide radicals can form dichlorinated byproducts.

Comparative Analysis of Synthesis Methods

Method Solvent Temperature Yield Purity Key Advantage
Direct Bromination CCl₄, CHCl₃ 40–100°C 80–90% >95% High yield, scalability
NBS Radical CH₂Cl₂, Et₂O 0–25°C 60–70% 85–90% Minimizes dibromination
CrCl₂ Catalyzed DMF, MeOH 70–90°C 70–85% 90–95% Enhanced regioselectivity
Photochemical Solvent-free RT 75–90% 88–93% Rapid, eco-friendly

Reaction Optimization and Challenges

Byproduct Formation

  • Dibrominated derivatives : Excess Br₂ or elevated temperatures promote dibromination. Mitigated by stoichiometric control and low-temperature protocols.
  • Trichloroacetamide decomposition : Prolonged heating above 100°C degrades the starting material.

Solvent Effects

  • Polar aprotic solvents : DMF accelerates bromine dissociation but risks N-demethylation.
  • Nonpolar solvents : Benzene and CCl₄ stabilize intermediates but require longer reaction times.

Mechanistic Considerations

Electrophilic Bromination Pathway

  • Step 1 : Br₂ coordinates to the acetamide nitrogen, forming a bromoamidium ion intermediate.
  • Step 2 : Nucleophilic attack by bromide (Br⁻) displaces the leaving group, yielding the product.

Radical Pathway (NBS/CrCl₂)

  • Initiation : Br- abstracts a hydrogen atom, generating a carbon-centered radical.
  • Propagation : Radical recombination with Br- forms the C–Br bond.

Industrial and Laboratory-Scale Applications

  • Bulk synthesis : Direct bromination in CCl₄ is preferred for its scalability and cost-effectiveness.
  • Small-scale reactions : NBS and photochemical methods are ideal for controlled bromination in research settings.

Chemical Reactions Analysis

Types of Reactions

N-Bromo-2,2,2-trichloroacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like potassium hydroxide and solvents such as chloroform . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted acetamides.

Scientific Research Applications

N-Bromo-2,2,2-trichloroacetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Bromo-2,2,2-trichloroacetamide involves the interaction of the bromine atom with various molecular targets. In substitution reactions, the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trichloroacetamide Derivatives

  • N-Allyl-2,2,2-trichloroacetamide (C₅H₆Cl₃NO): Synthesized via nucleophilic substitution using K₂CO₃ in o-xylene, this compound exhibits a melting point of 28–32°C and distinct NMR signals (¹H: δ 3.99–4.02 for CH₂; ¹³C: δ 161.8 for C=O). Its allyl group enhances solubility in organic solvents compared to aryl-substituted analogs .

Tribromoacetamide Derivatives

  • 2,2,2-Tribromo-N-(2-methylphenyl)acetamide (C₉H₈Br₃NO): This compound features intramolecular N–H⋯Br and intermolecular N–H⋯O hydrogen bonding, stabilizing its crystal lattice (). The tribromo group increases molecular weight (427.8 g/mol) and steric hindrance, slowing hydrolysis compared to trichloro analogs. Key Difference: Bromine’s lower electronegativity (vs.

Bromo-Chloro Hybrid Acetamides

  • 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide (C₁₅H₁₀BrCl₂NO₂): This derivative, used in pharmaceutical impurity analysis (), demonstrates the synergistic effects of bromine and chlorine. The bromine acts as a leaving group in nucleophilic substitutions, while chlorine enhances stability via resonance effects. Key Difference: The trichloro group in N-Bromo-2,2,2-trichloroacetamide may offer greater inductive electron withdrawal, increasing acidity of the N–H bond compared to mono-chloro/bromo hybrids .

Physicochemical and Reactivity Data

Table 1: Comparative Properties of Halogenated Acetamides

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
N-Allyl-2,2,2-trichloroacetamide C₅H₆Cl₃NO 202.46 28–32 Allyl group enhances solubility
2,2,2-Tribromo-N-(2-methylphenyl)acetamide C₉H₈Br₃NO 427.8 Not reported Intramolecular H-bonding stabilizes structure
2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide C₁₅H₁₀BrCl₂NO₂ 393.06 Not reported Bromine acts as a leaving group in SN2 reactions

Reactivity Trends:

  • Halogen Electronegativity : Chlorine (3.0) vs. Bromine (2.8) influences electron withdrawal and reaction rates.
  • Steric Effects: Tribromo/trihalo groups increase steric hindrance, reducing nucleophilic attack rates compared to mono-halogenated analogs .
  • Hydrogen Bonding : Intramolecular N–H⋯X (X = Br, Cl) interactions stabilize molecular conformations, as seen in tribromoacetamides ().

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